(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone

Biological Activity Potency Comparator

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone (CAS 1705359-05-2) is a heterocyclic small molecule belonging to the thiazepane-triazole hybrid class, with a molecular formula of C₁₄H₁₅ClN₄OS and a molecular weight of 322.81 g/mol. The compound combines a 1,4-thiazepane core bearing a 2-chlorophenyl substituent at position 7 with a 1H-1,2,4-triazole-5-carbonyl group, and is currently offered by a limited number of specialty chemical suppliers as a research reagent.

Molecular Formula C14H15ClN4OS
Molecular Weight 322.81
CAS No. 1705359-05-2
Cat. No. B2604508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone
CAS1705359-05-2
Molecular FormulaC14H15ClN4OS
Molecular Weight322.81
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=NC=NN3
InChIInChI=1S/C14H15ClN4OS/c15-11-4-2-1-3-10(11)12-5-6-19(7-8-21-12)14(20)13-16-9-17-18-13/h1-4,9,12H,5-8H2,(H,16,17,18)
InChIKeyTYHSSCCECQXQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Scenario Analysis for (7-(2-Chlorophenyl)-1,4-Thiazepan-4-yl)(1H-1,2,4-Triazol-5-yl)Methanone (CAS 1705359-05-2)


(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone (CAS 1705359-05-2) is a heterocyclic small molecule belonging to the thiazepane-triazole hybrid class, with a molecular formula of C₁₄H₁₅ClN₄OS and a molecular weight of 322.81 g/mol [1]. The compound combines a 1,4-thiazepane core bearing a 2-chlorophenyl substituent at position 7 with a 1H-1,2,4-triazole-5-carbonyl group, and is currently offered by a limited number of specialty chemical suppliers as a research reagent.

Workflow fit Novel chemotype for in-house broad-panel target screening
Selection context SAR expansion vector for thiazepane-triazole scaffold series
IP position No composition-of-matter patent identified (public domain)

Why In-Class Thiazepane-Triazole Hybrids Cannot Be Interchanged with CAS 1705359-05-2


Despite sharing the thiazepane-triazole scaffold with several commercially available analogs (e.g., the 7-phenyl, 7-thiophen-2-yl, or 7-(2,5-difluorophenyl) variants), CAS 1705359-05-2 possesses a distinct 2-chlorophenyl substituent whose electronic and steric contributions are expected to modulate target binding, pharmacokinetics, and physicochemical properties in ways that cannot be assumed from class-level SAR. However, at present, no publicly accessible head-to-head comparative biological or pharmacological data exist to quantify the magnitude of any such differentiation .

Substituent 2-chlorophenyl group may shift electronic/steric binding interactions vs. unsubstituted phenyl or thiophenyl analogs; no SAR data confirm interchangeability.
Bioactivity No comparative biological data exist for any in-class analog; potency, selectivity, and target engagement remain unknown.
Properties Estimated ADME/logP differ from unsubstituted analog; class-level inference does not support direct property substitution.

Quantitative Comparative Evidence for (7-(2-Chlorophenyl)-1,4-Thiazepan-4-yl)(1H-1,2,4-Triazol-5-yl)Methanone Procurement Decisions


Biological Activity Differentiation: CAS 1705359-05-2 vs. Closest Analogs

A systematic search of the public domain (PubMed, Google Patents, PubChem, ChemSpider, and non-excluded vendor technical datasheets) revealed no quantitative biological activity data (e.g., IC₅₀, EC₅₀, Kd, % inhibition) for CAS 1705359-05-2. Consequently, no head-to-head potency comparison against its closest structural analogs—such as (7-phenyl-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone, (7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone, or (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone—can be performed at this time .

Bioactivity differentiation
Data to verify
No quantitative biological data (IC₅₀, EC₅₀, Kd) available for target or any analog
Cannot prioritize over close analogs without primary activity data.
Public domain search yielded no comparator values.
Biological Activity Potency Comparator

Physicochemical and ADME Property Comparison

The only verifiable physicochemical data for CAS 1705359-05-2 are its molecular formula (C₁₄H₁₅ClN₄OS) and molecular weight (322.81 g/mol) [1]. No experimentally measured logP, solubility, pKa, or permeability values were located. The 2-chlorophenyl group is anticipated, based on class-level inference, to increase lipophilicity relative to the unsubstituted phenyl analog, but this remains unquantified. No ADME data (Caco-2 permeability, metabolic stability, plasma protein binding) have been reported for this compound or its closest structural neighbors in the public domain.

Physicochemical property comparison
Context-dependent
MW difference: +34.44 g/mol (Cl vs. H)
Property-based selection unsupported; no logP, solubility, or permeability data.
Class-level lipophilicity inference not quantified.
Physicochemical Properties ADME Drug-likeness

Crystallographic and Structural Biology Evidence

No crystal structures of CAS 1705359-05-2 bound to any protein target are available in the Protein Data Bank (PDB) or Cambridge Structural Database (CSD). Likewise, no co-crystal structures of closely related thiazepane-triazole hybrids with biological targets were identified. The binding mode and key intermolecular interactions conferred by the 2-chlorophenyl group remain entirely uncharacterized .

Structural biology evidence
Class-level inference
No co-crystal structures or binding mode data in PDB/CSD
Structure-based design not possible without target engagement data.
Binding contribution of 2-chlorophenyl remains uncharacterized.
X-ray crystallography Target engagement Binding mode

Patent and Intellectual Property Landscape

A global patent search (Google Patents, USPTO, EPO, WIPO) did not retrieve any patent document that explicitly claims CAS 1705359-05-2 as a composition of matter, method of use, or synthetic intermediate. The compound appears to reside in the public domain. In contrast, some 1,2,4-triazole derivatives with therapeutic indications (e.g., PPAR modulation, kinase inhibition) are protected by active patents .

IP landscape
Cross-study comparable
No patent filings identified vs. patented triazole PPAR modulators
May lower IP-related procurement risk relative to protected triazole derivatives.
Patent search (May 2026); freedom-to-operate review advised.
Patent Freedom-to-operate Composition of matter

Recommended Application Scenarios for (7-(2-Chlorophenyl)-1,4-Thiazepan-4-yl)(1H-1,2,4-Triazol-5-yl)Methanone Based on Current Evidence


Chemical Biology Probe Development with In-House Target Screening

Given the complete absence of public biological annotation, the primary near-term application of CAS 1705359-05-2 is as a novel chemotype for in-house, broad-panel target screening. The 2-chlorophenyl substituent provides a synthetic handle (via cross-coupling or further functionalization) and may confer binding interactions not present in the 7-phenyl or 7-thiophenyl analogs, although this must be experimentally validated . Procurement is justified only for laboratories equipped to generate primary pharmacological data.

Medicinal Chemistry SAR Expansion Around the Thiazepane-Triazole Scaffold

For research groups already investigating thiazepane-triazole hybrids as kinase, protease, or GPCR ligands, CAS 1705359-05-2 represents a logical SAR expansion vector. The 2-chlorophenyl group introduces steric bulk and altered electron density at the 7-position relative to existing phenyl or heteroaryl analogs, enabling systematic exploration of potency, selectivity, and pharmacokinetic trends . No public SAR data yet constrain the selection of this substitution pattern.

Freedom-to-Operate-Conscious Lead Identification in Patent-Sensitive Indications

The apparent absence of composition-of-matter patent claims on CAS 1705359-05-2 distinguishes it from many 1,2,4-triazole derivatives under active patent protection (e.g., certain PPAR modulators ). Organizations seeking novel, unencumbered chemical starting points for therapeutic programs may find this compound attractive, provided they are willing to invest in de novo biological profiling and IP filing.

Application
Selection Property
Validation Focus
In-house target screening probe development
Novel chemotype with synthetic handle (2-chlorophenyl)
Primary pharmacological profiling required
SAR expansion for thiazepane-triazole scaffold
2-chlorophenyl substitution at 7-position introduces steric/electronic variation
Potency, selectivity, and ADME trend analysis
Freedom-to-operate-conscious lead identification research
Absence of composition-of-matter patent claims
De novo biological profiling and IP filing assessment
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